molecular formula C16H18N2O4S B4855601 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

Cat. No. B4855601
M. Wt: 334.4 g/mol
InChI Key: HWWLAVMMPYLRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide, also known as MPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAH is a hydrazide derivative that has shown promising results in scientific research related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is its high purity and yield, which makes it a suitable candidate for further scientific research. However, one of the limitations of 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for scientific research related to 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide-based drugs for the treatment of inflammatory and cancer-related diseases. Another direction is to explore the potential applications of 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide in material science, such as the synthesis of novel polymers and materials. Additionally, further research is needed to explore the environmental applications of 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide, such as its use as an adsorbent for the removal of heavy metals from contaminated water.
Conclusion:
In conclusion, 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method has been optimized to enhance its purity and yield, making it a suitable candidate for further scientific research. 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has shown promising results in scientific research related to its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science and environmental science. Further research is needed to fully understand the mechanism of action of 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide and to explore its potential applications in different fields.

Scientific Research Applications

2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has shown promising results as an anti-inflammatory and anti-cancer agent. In material science, 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 2-(4-methylphenoxy)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide has been used as an adsorbent for the removal of heavy metals from contaminated water.

properties

IUPAC Name

2-(4-methylphenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-3-7-14(8-4-12)22-11-16(19)17-18-23(20,21)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWLAVMMPYLRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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